6-amino-1H-indole-3-carbonitrile
Overview
Description
6-Amino-1H-indole-3-carbonitrile is a compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . It is a solid substance that should be stored in a dark, dry place at 2-8°C .
Synthesis Analysis
Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . The reduction of certain compounds by tin chloride dehydrate in the presence of hydrochloric acid can yield 1-alkyl-5-amino-1H-indole-3-carbonitrile .Molecular Structure Analysis
The linear formula of 6-Amino-1H-indole-3-carbonitrile is C9H7N3 . More detailed information about its molecular structure may be available in specific databases or scientific literature.Chemical Reactions Analysis
Indole derivatives have been reported to undergo various chemical reactions . For instance, their carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
6-Amino-1H-indole-3-carbonitrile is a solid substance . It should be stored in a dark, dry place at 2-8°C .Scientific Research Applications
Anticancer Applications
6-Amino-1H-indole-3-carbonitrile and its derivatives have shown significant potential in anticancer research. For example, a study explored the synthesis of novel fused pyrimido[4",5":5',6'][1,2,4]triazino[3',4':3,4][1,2,4]triazino[5,6-b]indoles, starting from 3-amino-[1,2,4]triazino[5,6-b]indole. These compounds demonstrated promising anticancer activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7, with some derivatives showing more potent activity than reference drugs (Ali & Saad, 2018).
Antibacterial and Antioxidant Properties
Several derivatives of 6-amino-1H-indole-3-carbonitrile have been synthesized and tested for their antimicrobial and antioxidant activities. A study synthesized novel 3-[(N-substituted indol-3-yl)methyleneamino]-6-amino-4-aryl-pyrano[2,3-c]pyrazole-5-carbonitriles and 3,6-diamino-4-(N-substituted indol-3-yl)pyrano[2,3-c]pyrazole-5-carbonitriles, which exhibited significant anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities against pathogens like Escherichia coli and Pseudomonas aeruginosa (Mandour et al., 2012).
Synthesis of Novel Compounds
The synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, a derivative of 6-amino-1H-indole-3-carbonitrile, was investigated as part of a study to develop new compounds. The process involved treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of CuBr and K2CO3, illustrating the versatility of 6-amino-1H-indole-3-carbonitrile in synthesizing diverse compounds (Kobayashi et al., 2015).
Green Chemistry Applications
A green paired electrochemical synthesis of some derivatives, including 2-amino-1-phenyl-5-((E)-((E)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)amino)-1H-indole-3-carbonitrile, was performed. This synthesis was notable for its environmentally friendly approach, and the synthesized compounds were evaluated for their in vitro antibacterial activity against bacterial strains like Bacillus cereus and Staphylococcus aureus (Sharafi-kolkeshvandi et al., 2016).
Corrosion Inhibition
In the field of materials science, derivatives of 6-amino-1H-indole-3-carbonitrile have been explored as corrosion inhibitors. A study synthesized spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid medium. This application underscores the compound's potential in industrial applications (Gupta et al., 2018).
Safety And Hazards
Future Directions
Indole derivatives have shown diverse biological activities and have been used in the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for novel indole derivatives, such as 6-Amino-1H-indole-3-carbonitrile, to serve as anti-tubercular agents .
properties
IUPAC Name |
6-amino-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEPNRNPXXROIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658784 | |
Record name | 6-Amino-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1H-indole-3-carbonitrile | |
CAS RN |
625115-91-5 | |
Record name | 6-Amino-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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